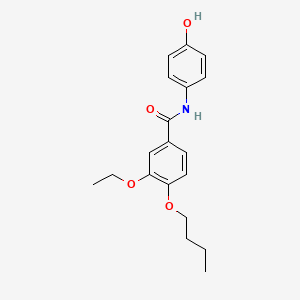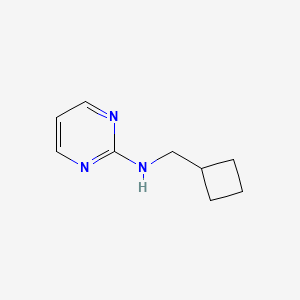![molecular formula C12H13Cl2NO4 B7540890 3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid, commonly known as DCPA or Dichlobenil, is a herbicide used for weed control in various crops. It was first introduced in the 1960s and has since been widely used due to its effectiveness in controlling broadleaf and grassy weeds.
Mecanismo De Acción
DCPA works by inhibiting the growth of weeds by interfering with the synthesis of lipids and proteins. It does this by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for lipid and protein synthesis. As a result, the weeds are unable to grow and eventually die.
Biochemical and Physiological Effects
DCPA has been found to have low toxicity to mammals, birds, and fish. However, it can have negative effects on soil microbial communities, as mentioned earlier. DCPA can also have negative effects on non-target plants, which can lead to a reduction in biodiversity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is widely used in laboratory experiments due to its effectiveness in controlling weeds. However, its negative effects on soil microbial communities and non-target plants should be taken into consideration when designing experiments. Additionally, DCPA can have variable effects depending on soil type and environmental conditions, which should also be considered when designing experiments.
Direcciones Futuras
There are several future directions for research on DCPA. One area of research is the development of more environmentally friendly herbicides that are effective in controlling weeds but have minimal negative effects on soil microbial communities and non-target plants. Another area of research is the development of herbicide-resistant crops that can tolerate DCPA and other herbicides. Finally, more research is needed to understand the long-term effects of DCPA on soil health and nutrient cycling.
Conclusion
In conclusion, DCPA is a widely used herbicide that has been extensively studied for its weed control properties. It works by inhibiting the growth of weeds by interfering with the synthesis of lipids and proteins. While DCPA has low toxicity to mammals, birds, and fish, it can have negative effects on soil microbial communities and non-target plants. Future research should focus on developing more environmentally friendly herbicides, herbicide-resistant crops, and understanding the long-term effects of DCPA on soil health and nutrient cycling.
Métodos De Síntesis
DCPA is synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with butylamine to form DCPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its weed control properties. It has been found to be effective in controlling various weeds in crops such as corn, soybeans, and cotton. DCPA has also been studied for its effects on soil microbial communities. Studies have shown that DCPA can have negative effects on soil microbial populations, which can affect soil health and nutrient cycling.
Propiedades
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-7(4-12(17)18)15-11(16)6-19-10-3-2-8(13)5-9(10)14/h2-3,5,7H,4,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAMAEKRXKVCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)